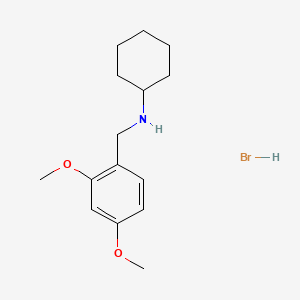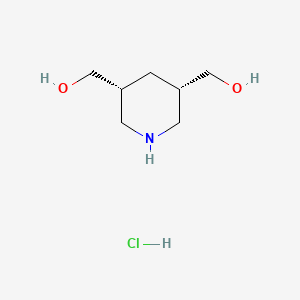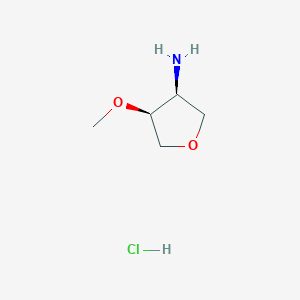![molecular formula C13H14Cl2N2O2 B3060055 5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride CAS No. 1609404-10-5](/img/structure/B3060055.png)
5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride
Overview
Description
5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride: is a chemical compound with the molecular formula C13H13ClN2O2·HCl. It is characterized by the presence of a chloro-substituted benzaldehyde group linked to an imidazole ring through a propoxy chain.
Mechanism of Action
Target of Action
The compound, 2-(3-(1H-Imidazol-1-yl)propoxy)-5-chlorobenzaldehyde hydrochloride, is an imidazole derivative . Imidazole derivatives are known to interact with a variety of biological targets due to their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on their specific structure and the biological target they interact with . The compound’s interaction with its targets can lead to changes in the function of the target, which can result in a therapeutic effect.
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets . They can influence the function of enzymes, receptors, and other proteins, leading to changes in the biochemical pathways these targets are involved in . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Linking the Imidazole to the Benzaldehyde: The imidazole ring is then linked to the benzaldehyde group through a propoxy chain.
Chlorination: The final step involves the chlorination of the benzaldehyde group to introduce the chloro substituent.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The chloro substituent on the benzaldehyde ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Scientific Research Applications
Chemistry:
Building Block: This compound can be used as a building block for the synthesis of more complex molecules.
Biology:
Biological Probes: It can be used as a probe to study biological processes involving imidazole-containing compounds.
Medicine:
Drug Development: The imidazole ring is a common pharmacophore in many drugs, making this compound a potential candidate for drug development.
Industry:
Comparison with Similar Compounds
2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride: Lacks the chloro substituent, which may affect its reactivity and biological activity.
5-Bromo-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride: Similar structure but with a bromo substituent instead of chloro, which may influence its chemical properties.
Uniqueness: The presence of the chloro substituent in 5-Chloro-2-[3-(1H-imidazol-1-yl)propoxy]benzaldehyde hydrochloride can significantly influence its reactivity and interactions with biological targets, making it unique compared to its analogs .
Properties
IUPAC Name |
5-chloro-2-(3-imidazol-1-ylpropoxy)benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2.ClH/c14-12-2-3-13(11(8-12)9-17)18-7-1-5-16-6-4-15-10-16;/h2-4,6,8-10H,1,5,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXZDIBGKURKHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)OCCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609404-10-5 | |
| Record name | Benzaldehyde, 5-chloro-2-[3-(1H-imidazol-1-yl)propoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


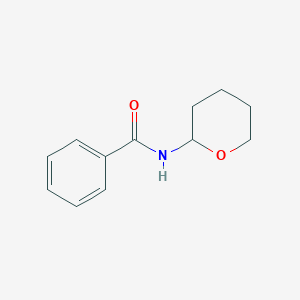

![1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol](/img/structure/B3059975.png)

![{2-[(1R,5S)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}amine hydrochloride](/img/structure/B3059978.png)
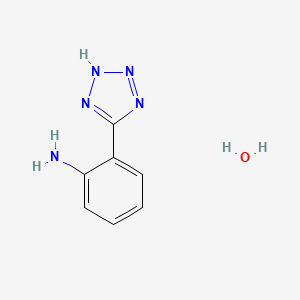
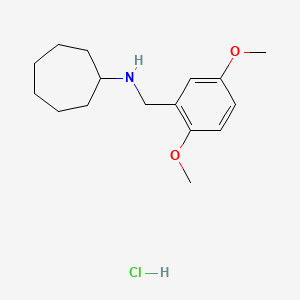
![[(3,5-Dimethyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride](/img/structure/B3059985.png)



